molecular formula C18H16N4S4Sn B14190786 Bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-diphenylstannane CAS No. 918446-78-3

Bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-diphenylstannane

Cat. No.: B14190786
CAS No.: 918446-78-3
M. Wt: 535.3 g/mol
InChI Key: NCULXGURLBPZRO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-diphenylstannane is a compound that features a unique combination of thiadiazole and stannane moieties. The 1,3,4-thiadiazole ring is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms, known for its broad spectrum of biological activities

Preparation Methods

The synthesis of Bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-diphenylstannane typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with diphenyltin dichloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-diphenylstannane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-diphenylstannane involves its interaction with biological targets through the thiadiazole ring. The compound can bind to enzymes and proteins, disrupting their normal function. The stannane moiety enhances the compound’s lipophilicity, allowing it to cross cell membranes more efficiently. This dual action contributes to its broad spectrum of biological activities .

Comparison with Similar Compounds

Bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-diphenylstannane is unique due to the combination of thiadiazole and stannane moieties. Similar compounds include:

Properties

CAS No.

918446-78-3

Molecular Formula

C18H16N4S4Sn

Molecular Weight

535.3 g/mol

IUPAC Name

bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-diphenylstannane

InChI

InChI=1S/2C6H5.2C3H4N2S2.Sn/c2*1-2-4-6-5-3-1;2*1-2-4-5-3(6)7-2;/h2*1-5H;2*1H3,(H,5,6);/q;;;;+2/p-2

InChI Key

NCULXGURLBPZRO-UHFFFAOYSA-L

Canonical SMILES

CC1=NN=C(S1)S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SC4=NN=C(S4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.